molecular formula C26H18N4O2 B11984943 Benzamide, N,N'-2,3-phenazinediylbis- CAS No. 108112-50-1

Benzamide, N,N'-2,3-phenazinediylbis-

Cat. No.: B11984943
CAS No.: 108112-50-1
M. Wt: 418.4 g/mol
InChI Key: RXMKCGJNHKTGSQ-UHFFFAOYSA-N
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Description

Benzamide, N,N’-2,3-phenazinediylbis- is a compound belonging to the benzamide class, which is known for its diverse applications in various fields such as medicine, chemistry, and industry. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring. This particular compound, with its unique structure, exhibits interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N,N’-2,3-phenazinediylbis- typically involves the reaction of 2,3-diaminophenazine with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of benzamide, N,N’-2,3-phenazinediylbis- can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-2,3-phenazinediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N,N’-2,3-phenazinediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzamide, N,N’-2,3-phenazinediylbis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzamide, N,N’-2,3-phenazinediylbis- can be compared with other benzamide derivatives such as:

  • N-benzhydryl benzamide
  • N,N-diphenethyl benzamide
  • N,N-dihexyl benzamide
  • N,N-dioctyl benzamide

These compounds share a common benzamide core but differ in their substituents, which can significantly influence their chemical and biological properties. Benzamide, N,N’-2,3-phenazinediylbis- is unique due to its phenazine moiety, which imparts distinct electronic and steric characteristics, making it suitable for specific applications .

Properties

CAS No.

108112-50-1

Molecular Formula

C26H18N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

N-(3-benzamidophenazin-2-yl)benzamide

InChI

InChI=1S/C26H18N4O2/c31-25(17-9-3-1-4-10-17)29-23-15-21-22(28-20-14-8-7-13-19(20)27-21)16-24(23)30-26(32)18-11-5-2-6-12-18/h1-16H,(H,29,31)(H,30,32)

InChI Key

RXMKCGJNHKTGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=NC4=CC=CC=C4N=C3C=C2NC(=O)C5=CC=CC=C5

Origin of Product

United States

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